4-(4-Bromobenzoyl)-2-methylpyridine
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Overview
Description
4-(4-Bromobenzoyl)-2-methylpyridine is an organic compound that features a bromobenzoyl group attached to a methylpyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromobenzoyl)-2-methylpyridine typically involves the acylation of 2-methylpyridine with 4-bromobenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-methylpyridine+4-bromobenzoyl chloride→this compound+HCl
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The reaction is typically conducted under an inert atmosphere to prevent any side reactions.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromobenzoyl)-2-methylpyridine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The methyl group can be oxidized to a carboxyl group.
Reduction: The carbonyl group can be reduced to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiourea.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, such as azides, nitriles, or thiols.
Oxidation: The major product is 4-(4-bromobenzoyl)pyridine-2-carboxylic acid.
Reduction: The major product is this compound alcohol.
Scientific Research Applications
4-(4-Bromobenzoyl)-2-methylpyridine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as a building block for drug candidates.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Biological Studies: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 4-(4-Bromobenzoyl)-2-methylpyridine depends on its application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, altering their activity. The bromobenzoyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic functions.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromobenzoyl chloride
- 4-Bromobenzoyl propionic acid
- 4-Bromobenzoyl benzene
Uniqueness
4-(4-Bromobenzoyl)-2-methylpyridine is unique due to the presence of both a bromobenzoyl group and a methylpyridine ring. This combination allows for a diverse range of chemical reactions and applications, making it a versatile compound in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
(4-bromophenyl)-(2-methylpyridin-4-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO/c1-9-8-11(6-7-15-9)13(16)10-2-4-12(14)5-3-10/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNJEDIVLSIJQK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)C2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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